N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-23-13-8-12(9-14(10-13)24-2)19-17(22)11-26-18-6-5-15(20-21-18)16-4-3-7-25-16/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEKVNMIBFWOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H17N3O3S
- IUPAC Name : this compound
This structure features a methoxy-substituted phenyl group and a pyridazinyl moiety linked through a sulfanyl group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular responses.
- Receptor Modulation : It is hypothesized that the compound interacts with certain receptors, potentially affecting neurotransmitter release and cellular communication.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, pyridine derivatives have been shown to induce apoptosis in cancer cell lines such as MCF7. The incorporation of methoxy groups enhances lipophilicity and may improve the anticancer efficacy of related compounds .
Anti-inflammatory Effects
Research has demonstrated that related compounds can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS. This suggests that this compound may possess anti-inflammatory properties that warrant further investigation .
Structure-Activity Relationships (SAR)
The presence of electron-donating groups (e.g., methoxy) in the aromatic rings has been correlated with enhanced biological activity. The following table summarizes key findings related to SAR for similar compounds:
| Compound | Key Substituents | Biological Activity |
|---|---|---|
| A | 3-Methoxy | Anticancer |
| B | 4-Methoxy | Anti-inflammatory |
| C | 5-Methyl | Antioxidant |
Case Studies
- Study on Pyridine Derivatives : A study investigated various 3-cyano-pyridine derivatives and their anticancer effects. The results indicated that methoxy substitutions significantly enhanced their cytotoxicity against MCF7 cells, suggesting a promising avenue for developing new anticancer agents .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyrimidine derivatives, revealing that specific substitutions led to notable reductions in inflammatory cytokines. This highlights the potential for this compound to be explored for therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Compound 1 : N-(3-Fluorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
- Molecular Formula : C₁₆H₁₂FN₃OS₂
- Molecular Weight : 345.41 g/mol
Compound 2 : N-(3-Chlorophenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
- Molecular Feature : Chlorine substituent increases molecular weight (vs. fluorine analog) and lipophilicity, which may improve membrane permeability but reduce solubility .
Target Compound : N-(3,5-Dimethoxyphenyl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
| Parameter | Fluorophenyl Derivative | Chlorophenyl Derivative | Dimethoxyphenyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 345.41 | ~360 (estimated) | ~375 (estimated) |
| Substituent Electronic Effect | Electron-withdrawing | Electron-withdrawing | Electron-donating |
| Lipophilicity (LogP) | Moderate | Higher | Moderate (balanced by OCH₃) |
Heterocyclic Core Modifications
Compound 3 : 2-((3-(3,5-Dimethoxyphenyl)-4-Oxo-3,4-Dihydropyrimidin-2-yl)Thio)-N-(6-(Trifluoromethyl)Benzothiazol-2-yl)Acetamide
- Structure: Pyrimidinone core replaces pyridazine; benzothiazole with CF₃ substituent.
- Activity: Reported as a CK1 inhibitor, suggesting the pyrimidinone and benzothiazole groups contribute to kinase binding .
Compound 4 : N-(2-Chloro-4-Methylphenyl)-2-[[1-[(3,5-Dimethylphenyl)Methyl]-1H-Benzimidazol-2-yl]Thio]Acetamide
- Structure : Benzimidazole core with chloro-methylphenyl substituents.
- Activity : Targets elastase inhibition, highlighting the role of benzimidazole in protease interaction .
Target Compound :
- Core Advantage: The pyridazine-thiophene scaffold may offer unique π-π stacking or hydrogen-bonding capabilities compared to pyrimidinone or benzimidazole cores.
Q & A
Q. What protocols assess toxicity and safety in preclinical models?
- Methodological Answer :
- In vitro : MTT assays on hepatocytes (IC₅₀ > 50 µM deemed safe) .
- In vivo : OECD 423 acute toxicity testing in rodents (LD₅₀ > 500 mg/kg) .
- hERG assay : Patch-clamp electrophysiology to rule out cardiotoxicity (IC₅₀ > 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
